5-HT2C Binding Affinity and Functional Potency: Lorcaserin vs. Fenfluramine / Norfenfluramine
The (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (lorcaserin) binds to recombinant human 5-HT2C receptors with a Ki of 15 ± 1 nM and functions as a full agonist (EC50 = 2.7–9 nM in functional IP accumulation and calcium flux assays) [1]. In contrast, fenfluramine exhibits extremely weak agonist activity at human 5-HT2C (Kact = 4,131 ± 2,448 nM), and its primary metabolite (+)-norfenfluramine — the species responsible for fenfluramine's anorectic effect — is a preferential 5-HT2B receptor agonist (Ki at 5-HT2B = 11.2 nM; Ki at 5-HT2C = 324 nM) with a 5-HT2B-to-5-HT2C selectivity ratio in the opposite direction from that required for safety [REFS-2, REFS-3]. The racemic lorcaserin hydrochloride (CAS 1431697-94-7) thus derives its research utility from a fundamentally different receptor activation hierarchy than the fenfluramine/norfenfluramine system.
| Evidence Dimension | 5-HT2C receptor binding affinity (Ki) and functional potency (EC50) |
|---|---|
| Target Compound Data | (R)-Lorcaserin: Ki (h5-HT2C) = 15 ± 1 nM; EC50 (h5-HT2C) = 2.7 nM (Ca²⁺ flux, FLIPR) to 9 nM (IP accumulation); (Rac)-Lorcaserin HCl (CAS 1431697-94-7) contains 50% of the active (R)-enantiomer [REFS-1, REFS-4] |
| Comparator Or Baseline | (±)-Fenfluramine: Kact (h5-HT2C) = 4,131 ± 2,448 nM; (+)-Norfenfluramine: Ki (h5-HT2B) = 11.2 nM; Ki (h5-HT2C) = 324 nM; Ki (h5-HT2A) = 1,516 nM [REFS-2, REFS-3] |
| Quantified Difference | ~275- to 460-fold higher 5-HT2C binding affinity for (R)-lorcaserin vs. fenfluramine; ~22-fold higher 5-HT2C affinity for (R)-lorcaserin vs. (+)-norfenfluramine. Crucially, norfenfluramine shows ~29-fold preference for 5-HT2B over 5-HT2C, whereas (R)-lorcaserin shows 104-fold preference for 5-HT2C over 5-HT2B — a complete reversal of the selectivity vector [REFS-1, REFS-3]. |
| Conditions | Recombinant human 5-HT2C (INI isoform), 5-HT2A, and 5-HT2B receptors expressed in HEK-293 or Flp-In-293 cells; radioligand binding assays for Ki; [³H]phosphoinositol hydrolysis or FLIPR Ca²⁺ flux for functional EC50 [REFS-1, REFS-4]. |
Why This Matters
A researcher selecting this compound as a 5-HT2C probe or synthetic intermediate must understand that the fenfluramine/norfenfluramine system cannot serve as a substitute, because its receptor activation profile is dominated by 5-HT2B agonism — the very activity linked to cardiac valvulopathy [2].
- [1] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. doi:10.1124/jpet.107.133348 View Source
- [2] Rothman RB, Baumann MH, Savage JE, et al. Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated with Fenfluramine and Other Serotonergic Medications. Circulation. 2000;102(23):2836-2841. doi:10.1161/01.CIR.102.23.2836 View Source
- [3] BindingDB Entry BDBM50161646. (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin, CHEMBL360328): EC50 values at recombinant human 5-HT2C-INI (2.70 nM), 5-HT2A (258 nM), 5-HT2B (328 nM) measured by FLIPR Ca²⁺ flux in Flp-In-293 cells. View Source
